Piperidine, 1-(1-cyclopenten-1-yl)-
Overview
Description
Piperidine, 1-(1-cyclopenten-1-yl)-: is a cyclic organic compound with the molecular formula C10H17N . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentene ring attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection and O-activation sequences . Another method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production of Piperidine, 1-(1-cyclopenten-1-yl)- typically involves the hydrogenation of pyridine derivatives using catalysts such as platinum, palladium, or Raney nickel. This process can be conducted in liquid-phase reactions to achieve complete saturation of the pyridine ring . Additionally, continuous flow reactions using Grignard reagents have been developed for the efficient synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopentene ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
Scientific Research Applications
Piperidine, 1-(1-cyclopenten-1-yl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various drugs, including potential anticancer agents.
Biological Studies: The compound is studied for its effects on biochemical pathways and its potential as a therapeutic agent.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopenten-1-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Piperidine: The parent compound, which lacks the cyclopentene ring.
Uniqueness
Piperidine, 1-(1-cyclopenten-1-yl)- is unique due to its combination of a piperidine ring with a cyclopentene moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Biological Activity
Piperidine, 1-(1-cyclopenten-1-yl)-, also known as 1-(cyclopenten-1-yl)piperidine, is an organic compound with the formula C10H17N. Its structure incorporates a piperidine ring and a cyclopentene substituent, which may influence its biological activity. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Basic Information:
- Molecular Formula: C10H17N
- CAS Number: 1614-92-2
- LogP: 2.84 (indicating moderate lipophilicity)
- Boiling Point: 241.9 °C
- Density: 1 g/cm³
These properties suggest that the compound may exhibit significant interaction with biological membranes, which is crucial for its activity in pharmacological contexts.
Biological Activity Overview
Research indicates that piperidine derivatives possess a wide range of biological activities, including:
- Anticancer Activity: Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with a piperidine moiety have been developed as dual inhibitors targeting ALK and ROS1 kinases, which are implicated in various cancers such as non-small cell lung cancer and neuroblastoma .
- Neuroprotective Effects: Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, modifications to piperidine structures have led to enhanced brain exposure and improved inhibition of these enzymes .
- Antimicrobial Properties: Several studies have highlighted the antimicrobial efficacy of piperidine compounds against various pathogens. Specifically, they have shown activity against strains such as MRSA and E. coli, indicating potential use in treating bacterial infections .
Case Studies
- Anticancer Research:
- Alzheimer's Disease Treatment:
- Antimicrobial Activity:
The biological activity of piperidine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: The ability to inhibit key enzymes like AChE and BuChE is vital for neuroprotective effects.
- Cell Membrane Interaction: The lipophilic nature allows these compounds to penetrate cellular membranes effectively, enhancing their bioavailability and interaction with intracellular targets.
- Receptor Modulation: Some piperidine compounds act as antagonists at opioid receptors, contributing to their analgesic properties .
Properties
IUPAC Name |
1-(cyclopenten-1-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBEBHRHKHUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167145 | |
Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-92-2 | |
Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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